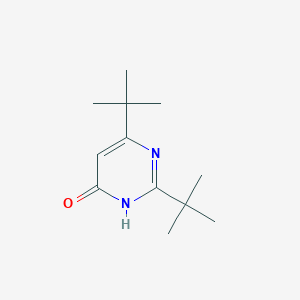
5-Fluoro-4-hydroxyquinazoline
Vue d'ensemble
Description
5-Fluoro-4-hydroxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. It is an important building block in drug discovery, and it has chemical, biological, and pharmaceutical applications. The molecular formula of 5-Fluoro-4-hydroxyquinazoline is C8H5FN2O, and it has a molecular weight of 164.14 g/mol .
Synthesis Analysis
The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Molecular Structure Analysis
5-Fluoro-4-hydroxyquinazoline contains total 17 atom(s); 5 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Fluorine atom(s) .Chemical Reactions Analysis
The oxidation of 5-fluorouracil by O2•− or HO2• in water is feasible through a proton-coupled electron transfer (PCET) mechanism . A concerted PCET pathway between 5-fluorouracil and HO2• preformed via the protonation of O2•− is proposed .Physical And Chemical Properties Analysis
5-Fluoro-4-hydroxyquinazoline has a boiling point of 238-242°C . It is a solid powder at ambient temperature . It is insoluble in water but soluble in organic solvents such as ethanol and methanol.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : A study on 4-fluoro-threonine, a fluoro amino acid, described the synthetic route and spectroscopic characterization of fluoro amino acids, which may share similarities with the synthesis of 5-fluoro-4-hydroxyquinazoline. This research lays a foundation for understanding the synthesis and characterization of fluoro-containing compounds (Potenti et al., 2021).
Conformational Analysis : Theoretical studies on fluoro derivatives, such as 4-fluoro-threonine, provide insights into the conformational space and stability of fluoro compounds. This could be applicable to understanding 5-fluoro-4-hydroxyquinazoline (Potenti et al., 2021).
Structure-Activity Relationship : Research on 8-chloroquinolone and its fluorine-substituted derivatives highlights the importance of the position and nature of substituents like fluorine in determining the biological activity of quinolone derivatives (Kuramoto et al., 2003).
Biological Activity
Antifungal Activity : Studies on 6-fluoro-4-quinazolinol and its derivatives show significant antifungal activities against various fungi. This suggests potential applications of 5-fluoro-4-hydroxyquinazoline in antifungal research (Xu et al., 2007).
Antitumor Activity : A study on quinoline derivatives, including fluoro-substituted ones, reports potent antitumor activity, suggesting potential applications of 5-fluoro-4-hydroxyquinazoline in cancer research (Chou et al., 2010).
Antibacterial and Antiplaque Activity : Research indicates the antibacterial and antiplaque potential of 8-hydroxyquinoline analogs, which could extend to 5-fluoro-4-hydroxyquinazoline derivatives (Warner et al., 1976).
Antidepressant Activity : Studies on compounds like 7-fluoro-1,3-diphenylisoquinoline-1-amine have demonstrated antidepressant-like effects, suggesting the potential of fluoroquinolines in this area (Pesarico et al., 2014).
Cardiovascular and CNS Effects : Research on compounds like SL65.0472, a 5-HT receptor antagonist with a fluoroquinoline structure, shows cardiovascular and CNS effects, indicating potential applications of similar structures in these fields (O'Connor et al., 2001).
Safety And Hazards
5-Fluoro-4-hydroxyquinazoline may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZULVIMJVIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371996 | |
| Record name | 5-Fluoro-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-hydroxyquinazoline | |
CAS RN |
436-72-6 | |
| Record name | 5-Fluoro-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)



![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)


![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)